molecular formula C18H30 B1239764 Estrane CAS No. 24749-37-9

Estrane

Cat. No.: B1239764
CAS No.: 24749-37-9
M. Wt: 246.4 g/mol
InChI Key: GRXPVLPQNMUNNX-MHJRRCNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrane is a steroid fundamental parent.

Scientific Research Applications

Stereoselective Synthesis

Estrane has been utilized in the stereoselective synthesis of novel steroids. For instance, this compound 4 was synthesized through successive Heck reactions, highlighting the potential for creating diverse steroid structures (Tietze & Petersen, 2001).

This compound Derivatives

Research has focused on the preparation of various this compound derivatives for biochemical studies. These derivatives play a significant role in advancing our understanding of biochemical processes and potentially contribute to the development of new compounds for various applications (Chiadao Chen, 1958).

Intramolecular Double Michael Reaction

The construction of the this compound ring system was achieved using an intramolecular double Michael reaction, showcasing the innovative approaches in organic synthesis and the versatility of this compound as a base molecule (Ihara et al., 1989).

Anticancer Effects

This compound derivatives have been studied for their potential anticancer effects. Research on estrone-16-oxime ethers showed cytotoxic effects on various cancer cell lines, highlighting this compound's potential in cancer research (Berenyi et al., 2013).

Biomedical Potential

The synthesis of novel this compound derivatives and their evaluation for biomedical potential, such as antioxidant activity and cytotoxicity, further demonstrate the broad scope of this compound's applications in medical research (Klisurić et al., 2016).

Antiproliferative Activity

This compound has been a focus in the synthesis of sex hormone-derived modified steroids possessing antiproliferative activity. This research explores the potential of this compound derivatives in inhibiting cell growth, particularly in cancer cells (Frank & Schneider, 2013).

Novel Radical-Mediated Cascade Reactions

This compound is also utilized in novel radical-mediated cascade reactions for steroid synthesis. These innovative approaches provide new pathways for synthesizing complex steroid structures (Pattenden et al., 2004).

Properties

CAS No.

24749-37-9

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1

InChI Key

GRXPVLPQNMUNNX-MHJRRCNVSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrane
Reactant of Route 2
Estrane
Reactant of Route 3
Estrane
Reactant of Route 4
Estrane
Reactant of Route 5
Estrane
Reactant of Route 6
Estrane

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